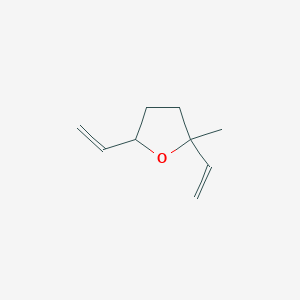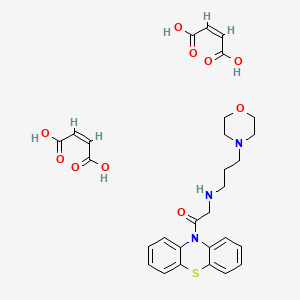
10-(N-(3-Morpholinopropyl)glycyl)phenothiazine dimaleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(N-(3-Morpholinopropyl)glycyl)phenothiazine dimaleate is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. This specific compound is characterized by the presence of a morpholinopropyl group and a glycyl group attached to the phenothiazine core, with dimaleate as the counterion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-(N-(3-Morpholinopropyl)glycyl)phenothiazine dimaleate typically involves multiple steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Introduction of the Morpholinopropyl Group: The morpholinopropyl group can be introduced via a nucleophilic substitution reaction, where 3-chloropropylmorpholine reacts with the phenothiazine core.
Attachment of the Glycyl Group: The glycyl group is attached through an amide bond formation, typically using glycyl chloride or glycyl anhydride in the presence of a base.
Formation of the Dimaleate Salt: The final step involves the reaction of the synthesized compound with maleic acid to form the dimaleate salt.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The phenothiazine core can undergo oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenothiazine core to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen or sulfur atoms of the phenothiazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of phenothiazine.
Substitution: Various substituted phenothiazine derivatives depending on the reagents used.
Applications De Recherche Scientifique
10-(N-(3-Morpholinopropyl)glycyl)phenothiazine dimaleate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of psychiatric disorders.
Industry: Utilized in the development of optoelectronic materials and sensors.
Mécanisme D'action
The mechanism of action of 10-(N-(3-Morpholinopropyl)glycyl)phenothiazine dimaleate involves its interaction with various molecular targets:
Molecular Targets: It primarily targets neurotransmitter receptors in the brain, such as dopamine and serotonin receptors.
Pathways Involved: The compound modulates neurotransmitter signaling pathways, leading to its therapeutic effects in psychiatric disorders.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 10-(3’-N-Morpholinopropyl)phenoxazine
- 10-(4’-N-Morpholinobutyl)phenoxazine
- 10-(3’-N-Morpholinopropyl)-2-chlorophenothiazine
Uniqueness
10-(N-(3-Morpholinopropyl)glycyl)phenothiazine dimaleate is unique due to the presence of both morpholinopropyl and glycyl groups, which confer distinct chemical and biological properties. Its dimaleate salt form enhances its solubility and stability, making it suitable for various applications.
Propriétés
Numéro CAS |
107176-89-6 |
|---|---|
Formule moléculaire |
C29H33N3O10S |
Poids moléculaire |
615.7 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;2-(3-morpholin-4-ylpropylamino)-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C21H25N3O2S.2C4H4O4/c25-21(16-22-10-5-11-23-12-14-26-15-13-23)24-17-6-1-3-8-19(17)27-20-9-4-2-7-18(20)24;2*5-3(6)1-2-4(7)8/h1-4,6-9,22H,5,10-16H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
Clé InChI |
INPKFDPQZRHAMJ-SPIKMXEPSA-N |
SMILES isomérique |
C1N(CCOC1)CCCNCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C24.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
C1COCCN1CCCNCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


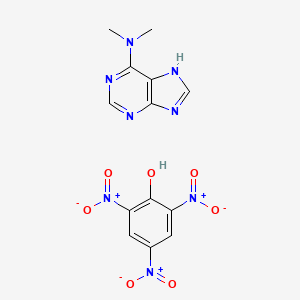
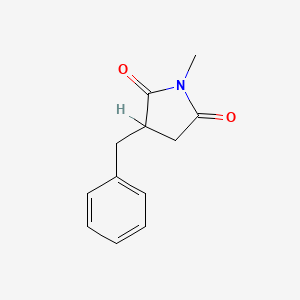
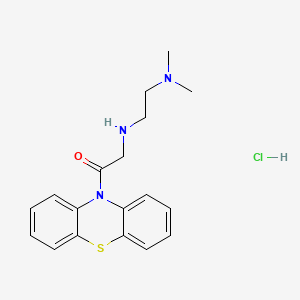
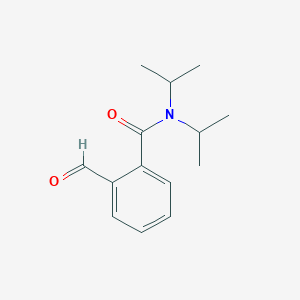
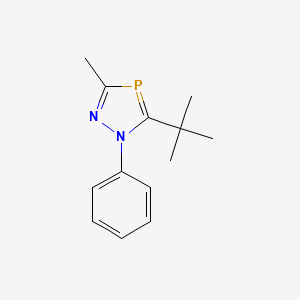
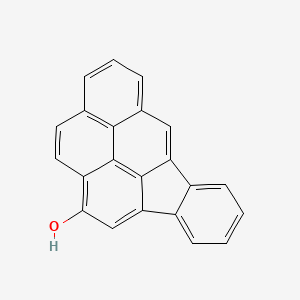
![Acetamide, 2,2'-[(2-hydroxyethyl)imino]bis[N,N-diethyl-](/img/structure/B14332952.png)
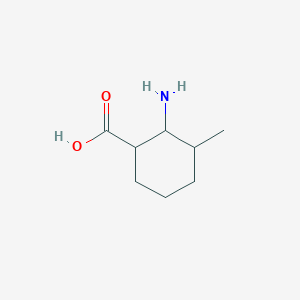
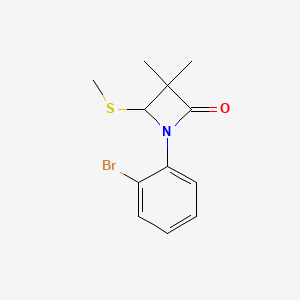
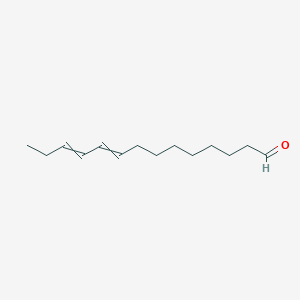
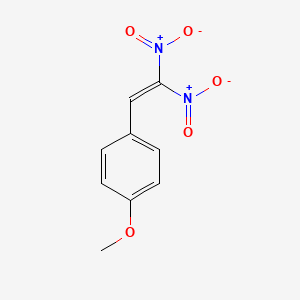
![2-[(Butylcarbamoyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14332984.png)
